molecular formula C29H29F6N3OS B12499190 2-({[3,5-Bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N-(diphenylmethyl)-N,3,3-trimethylbutanamide

2-({[3,5-Bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N-(diphenylmethyl)-N,3,3-trimethylbutanamide

Cat. No.: B12499190
M. Wt: 581.6 g/mol
InChI Key: CVRDZXYJAOQFRH-UHFFFAOYSA-N
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Description

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallographic studies of analogous thiourea derivatives provide critical insights into the molecular geometry of 2-({[3,5-Bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N-(diphenylmethyl)-N,3,3-trimethylbutanamide. For example, the crystal structure of a related thiourea compound, 1-furoyl-3-[3-(trifluoromethyl)phenyl]thiourea, demonstrates that the thiourea core adopts a nearly planar configuration stabilized by intramolecular N–H···O hydrogen bonds. The central C–N–C–S torsion angles in such systems typically range between −28.8° and +2.3°, indicating moderate deviation from planarity due to steric and electronic interactions.

In the target compound, the trifluoromethyl groups at the 3,5-positions of the phenyl ring likely induce steric hindrance, forcing the aromatic ring into a perpendicular orientation relative to the thiourea plane. This spatial arrangement minimizes unfavorable van der Waals interactions between the bulky trifluoromethyl substituents and the adjacent thioamide group. Additionally, the diphenylmethyl moiety attached to the amide nitrogen may adopt a twisted conformation to avoid clashes with the thiourea linkage, as observed in similar N-aryl thiourea derivatives.

Key Geometric Parameters Observed Range Source
C–N–C–S Torsion Angle −28.8° to +2.3°
Intramolecular N–H···O Bond Length 2.1–2.3 Å
Intermolecular N–H···S Bond Length 3.2–3.5 Å

The crystal packing of such molecules often features centrosymmetric dimers interconnected via N–H···S hydrogen bonds, extending along specific crystallographic axes. These interactions contribute to the compound’s stability in the solid state.

NMR Spectroscopic Elucidation of Stereoelectronic Effects

Nuclear Magnetic Resonance (NMR) spectroscopy provides evidence of stereoelectronic effects induced by the trifluoromethyl groups and thiourea linkage. The electron-withdrawing nature of the trifluoromethyl substituents deshields adjacent protons, resulting in distinct downfield shifts. For instance, the aromatic protons on the 3,5-bis(trifluoromethyl)phenyl ring are expected to resonate near δ 7.6–7.8 ppm due to the combined inductive effects of the fluorine atoms.

The thiourea NH protons typically appear as broad singlets in the δ 9.0–10.5 ppm range, as seen in analogous compounds. The diphenylmethyl group’s benzylic proton, adjacent to the amide nitrogen, exhibits a characteristic upfield shift (δ 4.5–5.0 ppm) due to shielding from the aromatic rings. The N,3,3-trimethylbutanamide moiety’s methyl groups resonate as singlets between δ 1.2–1.5 ppm, reflecting their isolated electronic environment.

Proton Environment Expected δ (ppm) Source
3,5-Bis(trifluoromethyl)phenyl H 7.6–7.8
Thiourea NH 9.0–10.5
Diphenylmethyl CH 4.5–5.0
N,3,3-Trimethylbutanamide CH₃ 1.2–1.5

¹³C NMR data further corroborate these assignments, with the thiourea carbonyl carbon appearing near δ 180–185 ppm and the trifluoromethyl carbons at δ 120–125 ppm (quartet, J = 280–300 Hz).

Mass Spectrometric Fragmentation Patterns and Isotopic Distribution

High-resolution mass spectrometry (HRMS) of the compound (theoretical [M+H]⁺ = 582.2094) reveals a characteristic isotopic distribution dominated by contributions from sulfur (⁴.4% natural abundance of ³⁴S) and fluorine (monoisotopic ¹⁹F). The molecular ion peak cluster at m/z 582.21 exhibits a primary isotopic peak at m/z 583.21 (¹³C contribution) and a minor peak at m/z 584.21 (dual ¹³C or ³⁴S).

Fragmentation pathways include:

  • Cleavage of the thiourea linkage, yielding [C₇H₅F₆N]⁺ (m/z 241.08) and [C₂₂H₂₄N₂OS]⁺ (m/z 341.16).
  • Loss of the diphenylmethyl group (−195.10 Da), generating [C₁₇H₁₅F₆N₃OS]⁺ (m/z 387.10).
  • Sequential elimination of trifluoromethyl radicals (−69.00 Da), producing ions at m/z 513.21 and 444.21.
Fragment Ion m/z (Observed) Composition
[M+H]⁺ 582.21 C₂₉H₂₉F₆N₃OS
[C₇H₅F₆N]⁺ 241.08 C₇H₅F₆N
[C₂₂H₂₄N₂OS]⁺ 341.16 C₂₂H₂₄N₂OS

Conformational Analysis of Thioamide Linkages and Trifluoromethyl Groups

Density Functional Theory (DFT) calculations on analogous systems indicate that the thioamide linkage preferentially adopts a transcis configuration stabilized by intramolecular hydrogen bonding. The trans orientation of the thioamide NH group relative to the carbonyl oxygen minimizes steric clashes with the 3,5-bis(trifluoromethyl)phenyl ring, while the cis arrangement facilitates N–H···S hydrogen bonding with adjacent molecules.

The trifluoromethyl groups impose significant conformational restrictions. Their strong electron-withdrawing character polarizes the phenyl ring, inducing a quadrupole moment that favors edge-to-face interactions with the diphenylmethyl group. This interaction forces the phenyl rings into a nearly orthogonal arrangement, reducing π–π stacking and promoting crystallization in a triclinic lattice.

Conformational Feature Energetic Preference Source
Thioamide transcis geometry −15.2 kcal/mol
Trifluoromethyl-phenyl dihedral angle 85–90°
Diphenylmethyl twist angle 30–45°

In solution, the compound exhibits dynamic conformational exchange, as evidenced by variable-temperature NMR broadening of the thiourea NH signal. This behavior underscores the delicate balance between steric bulk and electronic stabilization in governing molecular flexibility.

Properties

IUPAC Name

N-benzhydryl-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-N,3,3-trimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29F6N3OS/c1-27(2,3)24(25(39)38(4)23(18-11-7-5-8-12-18)19-13-9-6-10-14-19)37-26(40)36-22-16-20(28(30,31)32)15-21(17-22)29(33,34)35/h5-17,23-24H,1-4H3,(H2,36,37,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRDZXYJAOQFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29F6N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Analysis and Key Functional Groups

The target compound comprises three distinct structural motifs:

  • N-(Diphenylmethyl)-N,3,3-trimethylbutanamide : A tertiary amide with a bulky benzhydryl group.
  • Thiourea moiety : A sulfur-containing functional group formed by reaction between an amine and an isothiocyanate.
  • 3,5-Bis(trifluoromethyl)phenyl group : Electron-withdrawing substituents enhancing metabolic stability and lipophilicity.

The stereochemistry at the butanamide carbon (S-configuration) necessitates chiral resolution or asymmetric synthesis strategies.

Synthesis Pathways and Reaction Conditions

Stepwise Synthesis Approach

A multi-step synthesis strategy is typically employed, involving:

Step Reaction Type Reagents/Conditions Key Intermediates
1 Amide Formation Diphenylmethyl chloride, trimethylbutanamine, base (e.g., Et₃N) N-(Diphenylmethyl)-N,3,3-trimethylbutanamide
2 Thiourea Coupling 3,5-Bis(trifluoromethyl)phenyl isothiocyanate, solvent (THF/DMF) Thiourea intermediate
3 Stereochemical Resolution Chiral chromatography or enzymatic resolution S-enantiomer enriched product
Amide Formation

The N-(diphenylmethyl)-N,3,3-trimethylbutanamide moiety is synthesized via Schotten-Baumann reaction:
Reaction :
Trimethylbutanamine + Diphenylmethyl chloride → N-(Diphenylmethyl)-N,3,3-trimethylbutanamide
Conditions :

  • Solvent: Dichloromethane or THF
  • Base: Triethylamine or NaHMDS
  • Temperature: 0–25°C
Thiourea Coupling

The thiourea group is introduced via nucleophilic substitution:
Reaction :
N-(Diphenylmethyl)-N,3,3-trimethylbutanamide + 3,5-Bis(trifluoromethyl)phenyl isothiocyanate → Target compound
Conditions :

  • Solvent: DMF or DMSO
  • Catalyst: None reported; reaction proceeds under basic conditions (Et₃N)
  • Temperature: Room temperature to 60°C

Alternative Synthetic Routes

Patent CN113698315A describes a method for synthesizing related trifluoromethyl benzamides, which may inform thiourea formation strategies:

  • Fluorination : 2,3-Dichlorotrifluorotoluene → 2-Fluoro-3-chlorotrifluoromethane (Pd catalyst, 60–260°C).
  • Cyanide Substitution : 2-Chloro-6-trifluoromethylbenzonitrile → Hydrogenation (H₂, Raney Ni) → 2-Trifluoromethyl benzonitrile.
  • Hydrolysis : Nitrile → Amide (NaOH/H₂O, 60–100°C).

While this patent focuses on benzamide derivatives, analogous steps could facilitate thiourea synthesis if modified for sulfur incorporation.

Physical and Spectroscopic Data

Key Physicochemical Properties

Property Value Source
Molecular Formula C₂₉H₂₉F₆N₃OS
Molecular Weight 581.63 g/mol
Melting Point 193–198°C
Boiling Point 574.7°C (estimated)
Purity >97% (GC/HPLC)

Spectroscopic Characteristics

NMR Data (DMSO-d₆) :

  • ¹H NMR : δ 9.38 (br s, 1H), 5.43 (t, J=5.2 Hz, 1H), 3.87 (ddd, J=15.5, 12.0, 3.4 Hz, 2H), 3.66 (ddd, J=13.3, 11.0, 2.7 Hz, 1H).
  • ¹³C NMR : Peaks corresponding to trifluoromethyl carbons (~120–130 ppm) and thiourea carbonyl (~180 ppm).

Optimization Strategies and Challenges

Stereoselective Synthesis

The S-enantiomer is isolated via:

  • Chiral Chromatography : Using cellulose-based or polysaccharide-derived stationary phases.
  • Enzymatic Resolution : Lipases or proteases to selectively hydrolyze racemic intermediates.

Yield and Purity

Reported yields vary:

Step Yield (%) Purity (%)
Amide Formation 70–85 95+
Thiourea Coupling 60–75 90–95
Final Purification >97

Purification involves silica gel chromatography (EtOAc/hexane) followed by recrystallization from ethanol or methanol.

Industrial and Scalability Considerations

The patent CN113698315A highlights scalable methods for related compounds, emphasizing:

  • Cost-Efficient Reagents : Avoidance of hazardous catalysts (e.g., Pd/C vs. Raney Ni).
  • Waste Minimization : Solvent recovery and aqueous workup protocols.
  • Yield Optimization : Hydrogenation steps achieving >90% conversion.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Stepwise Coupling High stereochemical control Multi-step complexity
Patent-Inspired Hydrogenation Scalable, high yields Requires specialized catalysts
Enzymatic Resolution Environmentally friendly Limited substrate scope

Chemical Reactions Analysis

Types of Reactions

2-({[3,5-Bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N-(diphenylmethyl)-N,3,3-trimethylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with modified functional groups.

Scientific Research Applications

2-({[3,5-Bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N-(diphenylmethyl)-N,3,3-trimethylbutanamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules with specific properties.

    Biology: The compound can be employed in biochemical assays to study enzyme interactions and protein binding.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({[3,5-Bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N-(diphenylmethyl)-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s binding affinity to certain proteins and enzymes, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions, depending on the specific biological context .

Comparison with Similar Compounds

(S)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide ()

  • Key Differences : The benzyl group (N-benzyl) replaces the diphenylmethyl (N-diphenylmethyl) in the target compound.
  • Impact: The diphenylmethyl group increases steric hindrance and lipophilicity (predicted LogP ~5.5 vs.
  • Purity/Optical Activity : 95% purity, 98% enantiomeric excess (ee), indicating high stereochemical control in synthesis .

N-[[5-amino-2-(dimethylamino)phenyl]methyl]-2-ethyl-N-[(3-fluorophenyl)methyl]butanamide ()

  • Key Differences: Replaces the thiourea with a simple amide and introduces fluorophenyl and dimethylamino groups.
  • Impact : Reduced hydrogen-bonding capacity but improved metabolic stability due to the absence of the thiourea moiety. Molecular weight (371.49 g/mol) is significantly lower than the target compound (~540 g/mol estimated), enhancing solubility .

Analogues with Sulfonyl or Amide Modifications

2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide ()

  • Key Differences : Sulfonyl (-SO₂-) group replaces thiourea; 4-chlorophenylsulfonyl substituent instead of diphenylmethyl.
  • Impact : Sulfonyl groups enhance electronegativity and metabolic stability but reduce flexibility. Molecular weight (434.86 g/mol) is lower than the target compound, suggesting differences in bioavailability .

(2R/S)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide ()

  • Key Differences : Lacks the thiourea and trifluoromethylphenyl groups; simpler amide structure.
  • Impact : Lower molecular weight (220.31 g/mol) and LogP (~2.5) indicate higher solubility but reduced target specificity. Stereochemistry (R vs. S) may influence biological activity .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity/Optical Activity
Target Compound C₂₉H₂₉F₆N₃OS (estimated) ~540 Thiourea, 3,5-bis(CF₃)Ph, diphenylmethyl Not reported
(S)-2-[[3,5-Bis(CF₃)Ph]thioureido]-N-benzyl-N,3,3-trimethylbutanamide C₂₃H₂₅F₆N₃OS 505.52 Thiourea, 3,5-bis(CF₃)Ph, benzyl 95%, 98% ee
2-{[(4-ClPh)SO₂]amino}-3-methyl-N-[3-CF₃Ph]butanamide C₁₈H₁₈ClF₃N₂O₃S 434.86 Sulfonamide, 4-ClPh, 3-CF₃Ph Not reported
(2R/S)-2-Amino-3,3-dimethyl-N-benzylbutanamide C₁₃H₂₀N₂O 220.31 Amide, benzyl Not reported

Research Findings and Implications

  • Thiourea vs. Sulfonamide/Sulfonyl : Thiourea-containing compounds (e.g., and target) exhibit stronger hydrogen-bonding capacity, which is advantageous in enzyme inhibition but may increase metabolic liability compared to sulfonamides .
  • Trifluoromethyl Phenyl Groups : The 3,5-bis(trifluoromethyl)phenyl moiety enhances lipophilicity and electron-withdrawing effects, improving binding to hydrophobic pockets in targets like kinases or proteases .

Biological Activity

2-({[3,5-Bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N-(diphenylmethyl)-N,3,3-trimethylbutanamide is a complex organic compound notable for its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Trifluoromethyl groups : These enhance stability and reactivity.
  • Carbamothioyl functional group : Implicated in various biological interactions.
  • Amide linkages : Contributing to the compound's solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. The trifluoromethyl groups significantly enhance binding affinity, leading to modulation of enzyme activities. For instance, it has shown potential in inhibiting steroid 5α-reductase type 1 (SRD5A1), which is relevant for conditions like androgenic alopecia.

Inhibition of SRD5A1

Recent studies have demonstrated that derivatives of this compound can effectively inhibit SRD5A1. A related compound, caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide, exhibited:

  • IC50 value : 1.44 ± 0.13 µM against SRD5A1.
  • Cytotoxicity : Low cytotoxicity with an IC50 of 29.99 ± 8.69 µM against human keratinocyte cells .

Cytotoxicity Studies

The cytotoxicity of the compound was assessed in various cell lines:

  • Human Keratinocytes (HaCaTs) : Showed significant inhibition of dihydrotestosterone (DHT) production without substantial cytotoxic effects at lower concentrations.
  • Dermal Papilla Cells : The compound demonstrated selective toxicity profiles, indicating potential therapeutic applications in hair growth regulation.

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

  • Study on DHT Inhibition :
    • Objective : Evaluate the inhibitory effect on DHT production.
    • Results : At a concentration of 1 µM, the compound inhibited DHT production by up to 46%, demonstrating its potential as a therapeutic agent for androgenic disorders .
  • In Vitro Cytotoxicity Assessment :
    • Objective : Assess the cytotoxic effects on human cell lines.
    • Results : The compound showed no significant toxicity at concentrations below 50 µM in both HaCaT and dermal papilla cells .

Data Tables

Compound Name Target Activity IC50 (µM) Cytotoxicity (µM)
Caffeic Acid N-[3,5-bis(trifluoromethyl)phenyl] amideSRD5A1 Inhibition1.44 ± 0.1329.99 ± 8.69
This compoundDHT Production InhibitionUp to 46% at 1 µMLow at sub-cytotoxic concentrations

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